5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole
Overview
Description
5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole is an organic compound that features both indole and carbazole rings in its structure. This compound is known for its unique structural and electronic properties, which make it a valuable component in various scientific and industrial applications .
Preparation Methods
The synthesis of 5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole can be achieved through several methods:
Double Fischer Indolization: This method involves the bis-phenylhydrazone of 2,5-dimethyl-1,4-cyclohexanedione.
Condensation of Indole with Aliphatic Aldehydes: This method utilizes indole and aliphatic aldehydes under specific conditions.
Palladium-Mediated Cyclization: This method involves the cyclization of a diphenyl phenylenediamine derivative using palladium as a catalyst.
Chemical Reactions Analysis
5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions can occur at various positions on the indole and carbazole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of blue-light-emitting materials and non-conjugated polymers.
Biology: It serves as a ligand for specific receptors, making it useful in biological studies.
Medicine: Its unique properties make it a candidate for drug development and other medical applications.
Industry: It is used in the production of organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with specific molecular targets and pathways. For example, it acts as a ligand for the TCDD (Ah) receptor, which plays a role in various biological processes . The compound’s electronic properties also contribute to its effectiveness in optoelectronic applications .
Comparison with Similar Compounds
5,11-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole can be compared with other similar compounds, such as:
6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole: This compound has similar structural features but different electronic properties.
5,12-Dihydroindolo[3,2-b]carbazole: This compound is used in chromogenic-sensing applications.
The uniqueness of this compound lies in its combination of indole and carbazole rings, which provide it with distinct electronic and structural properties that are advantageous in various applications .
Properties
IUPAC Name |
5,11-diphenylindolo[3,2-b]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-3-11-21(12-4-1)31-27-17-9-7-15-23(27)25-20-30-26(19-29(25)31)24-16-8-10-18-28(24)32(30)22-13-5-2-6-14-22/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAHKYDYDUMBRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C6=CC=CC=C6N5C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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